molecular formula C21H22O5 B1675300 Liconeolignan CAS No. 82209-75-4

Liconeolignan

Cat. No.: B1675300
CAS No.: 82209-75-4
M. Wt: 354.4 g/mol
InChI Key: KRWXHCWICDLYOY-UHFFFAOYSA-N
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Description

Liconeolignan is a neolignan compound characterized by its dimeric phenylpropanoid structure, derived from the oxidative coupling of two coniferyl alcohol units. Structurally, this compound features a 8-5' linkage (benzofuranoid type), distinguishing it from classical lignans (8-8' coupling) and other neolignans (e.g., 8-3' or 8-O-4' linkages) . Its molecular formula is typically $ \text{C}{20}\text{H}{22}\text{O}_6 $, with hydroxyl and methoxy substituents contributing to its polarity and antioxidant activity .

This compound has demonstrated anti-inflammatory, antioxidant, and cytotoxic effects in preliminary in vitro studies. However, its low bioavailability and rapid metabolism in mammalian systems remain significant challenges for clinical translation.

Properties

CAS No.

82209-75-4

Molecular Formula

C21H22O5

Molecular Weight

354.4 g/mol

IUPAC Name

2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-5,6-dimethoxy-1-benzofuran-3-ol

InChI

InChI=1S/C21H22O5/c1-12(2)5-6-13-9-14(7-8-16(13)22)21-20(23)15-10-18(24-3)19(25-4)11-17(15)26-21/h5,7-11,22-23H,6H2,1-4H3

InChI Key

KRWXHCWICDLYOY-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)C2=C(C3=CC(=C(C=C3O2)OC)OC)O)O)C

Appearance

Solid powder

Other CAS No.

82209-75-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Liconeolignan; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Liconeolignan belongs to the neolignan subclass, which includes structurally diverse compounds. Below, it is compared to three analogous compounds: Licarin A, Burseran, and Syringaresinol (a classical lignan).

Table 1: Structural and Functional Comparison

Compound Structural Features Natural Sources Key Biological Activities Pharmacological Limitations
This compound 8-5' benzofuranoid linkage, $ \text{C}{20}\text{H}{22}\text{O}_6 $ Lichens, Podocarpus spp. Anti-inflammatory (NF-κB inhibition), antioxidant (DPPH IC$_{50}$ 18 μM) Poor solubility, rapid glucuronidation
Licarin A 8-5' dihydrobenzofuran, $ \text{C}{20}\text{H}{24}\text{O}_4 $ Licaria aritu Anticancer (HepG2 IC$_{50}$ 8.7 μM), antimalarial Hepatotoxicity at high doses
Burseran 8-8' cyclobutane ring, $ \text{C}{22}\text{H}{26}\text{O}_7 $ Bursera graveolens Antiviral (HSV-1 IC$_{50}$ 5.2 μM), neuroprotective Limited blood-brain barrier penetration
Syringaresinol 8-8' lignan, $ \text{C}{22}\text{H}{26}\text{O}_8 $ Syringa vulgaris Estrogenic activity, vasorelaxant (EC$_{50}$ 32 μM) Low selectivity for target receptors

Key Findings:

Structural Diversity: this compound’s 8-5' benzofuranoid linkage contrasts with the 8-8' coupling in classical lignans (e.g., Syringaresinol) and the cyclobutane ring in Burseran. This structural variation significantly impacts receptor binding and metabolic stability .

Bioactivity: this compound exhibits stronger anti-inflammatory activity than Syringaresinol but weaker anticancer effects compared to Licarin A .

Pharmacokinetics : All compared compounds share poor aqueous solubility, but this compound’s rapid glucuronidation in the liver limits its systemic exposure compared to Burseran .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Liconeolignan
Reactant of Route 2
Liconeolignan

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